ヘミハイドレートジフルオロリン酸

説明

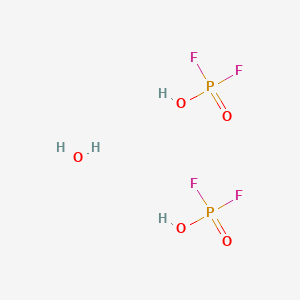

Difluorophosphoric acid hemihydrate is a useful research compound. Its molecular formula is F4H4O5P2 and its molecular weight is 221.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality Difluorophosphoric acid hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluorophosphoric acid hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

クロマトグラフィー

クロマトグラフィーは混合物を分離するために使用される技術であり、ヘミハイドレートジフルオロリン酸はクロマトグラフィー分離の効率を向上させる役割を果たします。これは、固定相の改変または複雑な混合物の分離能を高めるための移動相添加剤として使用できます .

質量分析

質量分析では、ヘミハイドレートジフルオロリン酸は、特にリン含有化合物の分析において、サンプルのイオン化を支援するために使用できます。高真空条件下での安定性により、質量分析計での使用に適しています .

バッテリー技術における電解質

この化合物は、二次電池用の非水電解質として有望視されています。その導電率と安定性は、より効率的なバッテリーシステムの開発に不可欠です .

作用機序

Target of Action

Difluorophosphoric acid hemihydrate is an inorganic compound with the molecular formula

HPO2F2⋅0.5H2OHPO_2F_2 \cdot 0.5H_2OHPO2F2⋅0.5H2O

. It is a strong acid and its primary targets are substances that can undergo acid-base reactions . It can react with bases, including amines, amides, and inorganic hydroxides .Mode of Action

The compound interacts with its targets through acid-base reactions. It donates a proton (H+) to the base, resulting in the formation of a conjugate base and a conjugate acid . This interaction can lead to significant changes in the chemical properties of the substances involved.

Biochemical Pathways

Difluorophosphoric acid hemihydrate can undergo several reactions. It can be prepared by the hydrolysis of phosphoryl fluoride, with the reaction:

POF3+H2O→HPO2F2+HFPOF_3 + H_2O \rightarrow HPO_2F_2 + HFPOF3+H2O→HPO2F2+HF

. Further hydrolysis gives fluorophosphoric acid:HPO2F2+H2O→H2PO3F+HFHPO_2F_2 + H_2O \rightarrow H_2PO_3F + HFHPO2F2+H2O→H2PO3F+HF

. Complete hydrolysis gives phosphoric acid:H2PO3F+H2O→H3PO4+HFH_2PO_3F + H_2O \rightarrow H_3PO_4 + HFH2PO3F+H2O→H3PO4+HF

. These reactions indicate that difluorophosphoric acid hemihydrate can participate in and affect various biochemical pathways.Pharmacokinetics

As a strong acid, it is expected to have high reactivity and potentially low bioavailability due to its corrosive nature and potential for rapid reactions in biological systems .

Result of Action

The molecular and cellular effects of difluorophosphoric acid hemihydrate’s action are largely dependent on its reactivity. As a strong acid, it can cause significant changes in pH and can react with various biological molecules, potentially leading to cellular damage . It is corrosive to glass, fabric, metals, and living tissue .

Action Environment

The action, efficacy, and stability of difluorophosphoric acid hemihydrate are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is thermally and hydrolytically unstable , which means its reactivity and efficacy can decrease with increased temperature or in aqueous environments. Furthermore, its corrosive nature means it can react with a wide range of substances, which can influence its action and stability .

生化学分析

Biochemical Properties

Difluorophosphoric acid hemihydrate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid through hydrolysis . The compound’s interactions with biomolecules are primarily characterized by its ability to form strong bonds with fluorine atoms, which can influence the activity of enzymes and proteins involved in phosphorylation processes.

Cellular Effects

Difluorophosphoric acid hemihydrate has significant effects on various types of cells and cellular processes. It is known to be corrosive to living tissue, which can lead to cellular damage and disruption of normal cellular functions . The compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation states of key biomolecules. This can result in changes in cellular behavior, including altered growth and differentiation patterns.

Molecular Mechanism

The molecular mechanism of difluorophosphoric acid hemihydrate involves its ability to interact with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . It can also induce changes in gene expression by modifying the phosphorylation states of transcription factors and other regulatory proteins. These interactions can result in significant alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of difluorophosphoric acid hemihydrate can change over time due to its instability. The compound is known to degrade over time, leading to a decrease in its effectiveness and potential changes in its impact on cellular functions . Long-term exposure to the compound can result in cumulative cellular damage and alterations in cellular behavior, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of difluorophosphoric acid hemihydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level results in a marked increase in cellular damage and disruption of normal cellular processes. High doses of the compound can lead to severe toxicity and adverse health effects in animal models.

Metabolic Pathways

Difluorophosphoric acid hemihydrate is involved in metabolic pathways related to phosphorylation processes. It interacts with enzymes and cofactors involved in the hydrolysis of phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid . These interactions can influence metabolic flux and metabolite levels, resulting in changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of difluorophosphoric acid hemihydrate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its effects . The localization and accumulation of the compound can impact its activity and function within cells.

Subcellular Localization

Difluorophosphoric acid hemihydrate is localized to specific subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and function, leading to changes in cellular behavior and processes.

生物活性

Introduction

Difluorophosphoric acid hemihydrate (DFPA·0.5H₂O) is an inorganic compound with the chemical formula HPO₂F₂, known for its strong corrosive properties and limited stability. This article aims to provide a comprehensive overview of its biological activity, including its effects on living tissues, potential applications, and safety considerations.

Difluorophosphoric acid is characterized as a colorless, strongly fuming liquid that is thermally and hydrolytically unstable. It can be produced through various methods, including the hydrolysis of phosphoryl fluoride or by heating fluorophosphoric acid . The compound reacts exothermically with bases and can generate toxic hydrofluoric acid upon contact with water .

Corrosive Effects

Difluorophosphoric acid is highly corrosive to biological tissues, causing severe irritation and burns upon contact with skin or mucous membranes. Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath . The acute health effects include:

- Skin Contact : Severe irritation and burns.

- Eye Contact : Damage to the cornea and potential vision loss.

- Inhalation : Respiratory distress and irritation of the throat .

Toxicological Studies

Research indicates that DFPA has not been extensively studied for long-term health effects or carcinogenicity in animal models. However, it is classified as a hazardous substance due to its corrosive nature and potential to cause acute toxicity .

Table 1: Toxicological Data of Difluorophosphoric Acid

| Endpoint | Value/Description |

|---|---|

| Skin Corrosion/Irritation | Severe (Skin Corr. 1B) |

| Eye Damage | Severe (Eye Dam. 1) |

| Acute Toxicity (Oral) | Not available |

| Inhalation Toxicity | Irritation reported |

| Chronic Effects | Not tested for carcinogenicity |

Potential Applications

Despite its hazardous nature, difluorophosphoric acid has applications in various fields:

- Chemical Polishing Agent : Used in metal surface treatment.

- Catalyst : Employed in certain chemical reactions due to its acidic properties .

- Research : Investigated for its potential role in synthesizing more complex phosphorus-containing compounds.

Safety Considerations

Due to its corrosive properties, strict safety protocols must be followed when handling difluorophosphoric acid hemihydrate:

- Use of personal protective equipment (PPE) including gloves, goggles, and respiratory protection.

- Implementation of proper ventilation systems in laboratories and industrial settings.

- Immediate access to emergency medical treatment in case of exposure.

特性

IUPAC Name |

difluorophosphinic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2F2HO2P.H2O/c2*1-5(2,3)4;/h2*(H,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFULUWWEYQSBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(F)F.OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4O5P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。